molecular formula C10H14N2O2 B053481 (S)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119830-32-9

(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Cat. No.: B053481
CAS No.: 119830-32-9
M. Wt: 194.23 g/mol
InChI Key: GBGMJYPWCZYLAW-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(Benzylamino)Propanoic Acid is a synthetically valuable, non-proteinogenic amino acid that belongs to the class of alpha,beta-diamino acids. This compound features a primary amino group at the alpha-position and a secondary benzylamino group at the beta-position, creating a versatile 1,2-diamino motif that is widely utilized in pharmaceutical and biochemical research. Key Applications & Research Value: Peptide Synthesis & Modification: Serves as a crucial building block for the synthesis of complex peptides and peptidomimetics. Its structure allows researchers to modulate secondary and tertiary structural conformations in peptides, making it valuable for creating enzyme inhibitors and studying protein structure-function relationships. Drug Discovery Intermediate: Acts as a key chiral intermediate in the development of biologically active molecules and therapeutic agents. The benzylamino substituent and the diamino acid core are important structural motifs found in various bioactive compounds. Asymmetric Synthesis & Methodology: This compound and its derivatives are model systems in the development of stereoselective synthetic methods, including catalytic asymmetric Mannich-type reactions, organocatalysis, and enzymatic synthesis platforms. Storage & Handling: Store in a cool, dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-amino-3-(benzylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMJYPWCZYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555936
Record name 3-(Benzylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119830-32-9
Record name 3-(Benzylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cbz Protection

Benzyl chloroformate (Cbz-Cl) reacts with the amino group in dichloromethane, catalyzed by N-methylmorpholine (NMM). The reaction proceeds at 0°C to minimize side reactions, yielding Cbz-protected intermediates with >85% efficiency.

Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group under mild basic conditions (pH 8–9). Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane, preserving the acid-sensitive benzylamino moiety.

Protection Method Reagent Conditions Yield
CbzCbz-Cl, NMM0°C, CH₂Cl₂85%
BocBoc₂O, DMAPRT, THF90%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow chemistry enables rapid mixing and precise temperature control, reducing reaction times from days to hours. For example, a patent describes the continuous hydrolysis of ethyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate using NaOH in methanol, achieving 84% yield at 25–30°C.

Crystallization-Induced Asymmetric Transformation

Racemic mixtures are resolved by forming diastereomeric salts with chiral auxiliaries like (R)-α-methylbenzylamine. The (S)-enantiomer preferentially crystallizes from ethyl acetate, yielding optically pure product after recrystallization. This method scales efficiently, with reported yields of 63% for multi-kilogram batches.

Comparative Analysis of Methodologies

Method Advantages Limitations Scale
Reductive aminationHigh stereoselectivityRequires toxic borohydridesLab-scale
Enzymatic resolutionEco-friendly, high eeCostly enzymesPilot-scale
Continuous flow synthesisRapid, scalableSpecialized equipment neededIndustrial

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(Benzylamino)Propanoic Acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in creating derivatives that exhibit biological activity.

  • Antitumor Agents : The compound has been linked to the synthesis of taxane derivatives, such as Docetaxel and Cabazitaxel, which are used in cancer treatment. These compounds are synthesized through processes that incorporate this compound as a side chain, enhancing their therapeutic efficacy and specificity against cancer cells .

Neuropharmacology

Research indicates that derivatives of this compound can act on neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Its structural similarity to amino acids involved in neurotransmission makes it a candidate for developing new antidepressant medications .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural amino acids allows researchers to investigate the effects of amino acid substitutions on protein function and stability .

Case Study 1: Synthesis of Antitumor Compounds

A study detailed the synthesis of this compound derivatives leading to improved yields of Docetaxel. The process involved optimizing reaction conditions to enhance purity and yield, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the effects of this compound analogs on glutamate receptors. The findings suggested that these compounds could modulate synaptic transmission and have implications for treating neurological disorders .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of antitumor drugs like Docetaxel and CabazitaxelEffective as a side chain for enhancing drug efficacy
NeuropharmacologyPotential development of antidepressantsModulates neurotransmitter systems
Biochemical StudiesInvestigating enzyme interactions and metabolic pathwaysUseful for studying protein function

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(Benzylamino)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Differences :

  • Electron Effects: Nitro groups (e.g., 3- or 4-nitrophenyl) enhance electrophilicity compared to the benzylamino group, affecting reactivity in amination or elimination reactions.
  • Solubility: The benzylamino group in the parent compound improves water solubility relative to biphenylyl derivatives.

Heterocyclic and Aliphatic Analogues

Compound Name CAS No. Substituent Key Applications
2-Amino-3-(Thiophen-2-yl)Propanoic Acid N/A Thiophene Biocatalytic substrate for ammonia elimination; higher reactivity in batch-mode biotransformations.
(2S)-3-Amino-2-Methylpropanoic Acid 4249-19-8 Methyl Involved in β-aminoisobutyric acid metabolism; linked to methylmalonic acid disorders.
(R)-2-Amino-3-(4-(tert-Butyl)Phenyl)Propanoic Acid 274262-82-7 4-tert-Butylphenyl Steric hindrance reduces enzymatic recognition; used in chiral resolution studies.

Key Differences :

  • Biocatalytic Behavior: Thiophene-containing analogues exhibit higher reaction rates in ammonia elimination compared to benzylamino derivatives due to sulfur’s electron-rich nature.
  • Metabolic Pathways: Methyl-substituted analogues like (2S)-3-Amino-2-Methylpropanoic Acid are directly involved in human metabolic disorders, unlike the benzylamino variant.

Physicochemical Comparison

Property This compound (S)-2-Amino-3-(3-Nitrophenyl)Propanoic Acid 2-Amino-3-(Thiophen-2-yl)Propanoic Acid
Molecular Weight 224.26 g/mol 240.21 g/mol 200.25 g/mol
Solubility in Water Moderate (∼50 mg/mL) Low (∼10 mg/mL) High (∼100 mg/mL)
pKa (Carboxyl Group) 2.3 1.9 2.5

Biological Activity

(S)-2-Amino-3-(Benzylamino)Propanoic Acid, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.234 g/mol, exhibits unique properties that make it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic roles, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound includes an amino group and a benzylamino group attached to a propanoic acid backbone. Its chirality is significant as it influences the biological activity of the compound, affecting its interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.234 g/mol
Functional GroupsAmino group, Carboxylic acid, Benzylamino group

Neuropharmacological Effects

Research indicates that this compound may act as a neuromodulator or neurotransmitter due to its structural similarity to other amino acids involved in neurotransmission. It has been shown to influence synaptic plasticity and neuronal signaling pathways, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings:

  • Neurotransmitter Interaction: The compound interacts with various receptors in the central nervous system, potentially modulating synaptic transmission. This property is crucial for developing treatments for conditions like depression and anxiety.
  • Neuroprotective Properties: Studies suggest that it may inhibit enzymes linked to neurodegeneration, although further research is necessary to confirm these effects in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro experiments indicate that this compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study:

  • A study reported that derivatives of this compound showed significant inhibitory activity against HCT-116 cancer cells. The compounds were found to induce apoptosis in cancerous cells through pathways involving heat shock proteins (HSP90 and TRAP1) .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Binding: The benzylamino group facilitates binding to specific neurotransmitter receptors, influencing their activity.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways associated with neurodegenerative diseases and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-(Naphthalen-1-yl)Propanoic AcidContains a naphthalene moietyEnhanced lipophilicity; different receptor interactions
(R)-2-Amino-3-(Benzylamino)Propanoic AcidEnantiomer of (S)-formDifferent biological activity profile
3-(Benzylamino)-2-(Benzyloxycarbonylamino)Propanoic AcidAdditional benzyloxycarbonyl groupEnhanced stability during synthesis

Q & A

Basic Questions

Q. What are the key steps in synthesizing (S)-2-Amino-3-(Benzylamino)Propanoic Acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling a benzylamine group to a chiral amino acid backbone. A common approach includes:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .

Enantioselective coupling : Employ chiral catalysts or biocatalysts (e.g., immobilized phenylalanine ammonia-lyase) to ensure (S)-configuration .

Deprotection and purification : Remove protecting groups under acidic conditions (e.g., HCl) and purify via recrystallization or HPLC .

  • Key Consideration : Monitor optical activity using polarimetry and confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS in negative/positive ion mode confirms molecular weight (e.g., [M−H]⁻ at m/z 382 for related analogs) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves benzylamino and propanoic acid moieties. For example, aromatic protons appear at δ 7.2–7.5 ppm, while α-amino protons show splitting due to chirality .
  • Infrared (IR) Spectroscopy : Identify NH (3300 cm⁻¹) and COO⁻ (1700 cm⁻¹) stretches .

Q. What are the solubility and stability profiles under different experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, methanol) due to ionic carboxylate and amino groups. Poor solubility in non-polar solvents (e.g., chloroform) .
  • Stability : Store as a hydrochloride salt at −20°C to prevent decomposition. Avoid prolonged exposure to light or basic pH (>8), which may degrade the benzylamino group .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for scalable enantioselective synthesis?

  • Methodological Answer :

  • Enzyme Immobilization : Use functionalized carbon nanotubes (SwCNTNH₂) to stabilize phenylalanine ammonia-lyase (PAL), enhancing reusability and reaction rates .
  • Reaction Conditions : Optimize pH (7.5–8.5), temperature (25–37°C), and ammonia concentration to maximize yield (e.g., 75% reported for analogous compounds) .
  • Kinetic Analysis : Use Michaelis-Menten models to determine substrate affinity (Km) and turnover (kcat) for process scale-up .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with high-resolution MS to confirm molecular formula .
  • X-ray Diffraction : Resolve ambiguous stereocenters via single-crystal analysis, particularly for chiral analogs .
  • Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective in analyzing pharmacological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of peroxisome proliferator-activated receptors (PPARs) using luciferase reporter gene assays. IC₅₀ values for related compounds range 10–100 μM .
  • Molecular Docking : Simulate binding to PPAR-γ ligand-binding domain (PDB ID: 1NYX) using AutoDock Vina to prioritize analogs for synthesis .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Methodological Answer :

  • HPLC-MS Profiling : Use reverse-phase C18 columns to separate diastereomers or benzyl-deprotected byproducts .
  • Process Optimization : Reduce impurities by controlling reaction time (e.g., ≤24 hrs for ammonolysis) and using scavengers (e.g., polymer-bound isocyanates) .
  • Regulatory Compliance : Follow EMA/ICH guidelines for impurity thresholds (e.g., ≤0.25% for unknown impurities) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-3-(Benzylamino)Propanoic Acid
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(S)-2-Amino-3-(Benzylamino)Propanoic Acid

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